molecular formula C23H22N4O B11557251 6-Amino-3-methyl-1-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-1-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11557251
M. Wt: 370.4 g/mol
InChI Key: LXJINESGIGRZIW-UHFFFAOYSA-N
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Description

6-AMINO-3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a one-pot multicomponent reaction. This method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium at 70–75°C for 110–120 minutes . This approach is advantageous due to its high yield, straightforward protocol, and environmentally friendly conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot multicomponent reaction described above can be scaled up for industrial applications, given its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-AMINO-3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-3-METHYL-1-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific structural configuration, which imparts distinct biological activities and potential applications in various fields. Its synthesis via a one-pot multicomponent reaction also sets it apart from other similar compounds.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

6-amino-3-methyl-1-phenyl-4-(4-propan-2-ylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O/c1-14(2)16-9-11-17(12-10-16)21-19(13-24)22(25)28-23-20(21)15(3)26-27(23)18-7-5-4-6-8-18/h4-12,14,21H,25H2,1-3H3

InChI Key

LXJINESGIGRZIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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